molecular formula C9H12Cl2N4 B3099155 [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1351584-97-8

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Cat. No. B3099155
CAS RN: 1351584-97-8
M. Wt: 247.12
InChI Key: PIBDLPHXFGVLQT-UHFFFAOYSA-N
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Description

The compound “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit a wide range of biological activities and are considered important in medicinal chemistry .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives typically involve multi-step chemical modifications . The final step often involves the cyclization of an intermediate compound, producing the 1,2,4-triazole derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been analyzed using techniques such as IR, 1H-NMR, and UV-visible spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Compounds with a 1,2,4-triazole structure have been found to possess comprehensive bioactivities, including antibacterial and antifungal properties . This suggests that “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

1,2,4-triazole derivatives have shown promising anticancer activity . In a recent study, new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was evaluated . This suggests potential applications of “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” in cancer research.

Anti-inflammatory and Analgesic Activity

1,2,4-triazole compounds have demonstrated anti-inflammatory and analgesic activities . This indicates that “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” could be explored for potential use in pain management and treatment of inflammatory conditions.

Antiviral Activity

1,2,4-triazole derivatives have also shown antiviral properties . This suggests that “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” could be investigated for potential use in antiviral therapies.

Sensor Development

Heterocyclic Schiff bases, which include 1,2,4-triazole derivatives, find promising potential applications as sensors (optical and electrical) . This suggests that “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” could be used in the development of new sensor technologies.

Catalysts

Heterocyclic Schiff bases, including 1,2,4-triazole derivatives, have been used as catalysts . This indicates that “[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride” could potentially be used in various chemical reactions as a catalyst.

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives has been evaluated on normal cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future direction could be the discovery and development of more effective and potent anticancer agents based on the 1,2,4-triazole scaffold.

properties

IUPAC Name

(4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h1-5,7H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDLPHXFGVLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

CAS RN

1016794-97-0
Record name (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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